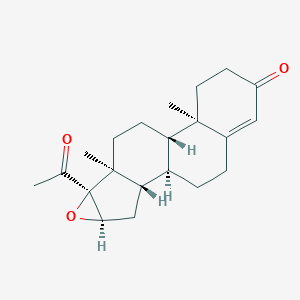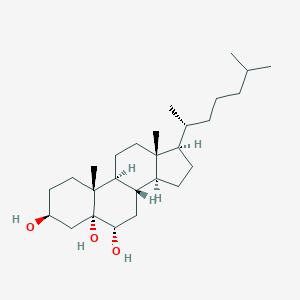
4-氰基苯甲醛
概述
描述
4-Cyanobenzaldehyde, also known as 4-Formylbenzonitrile, is a member of benzaldehydes . It has a CAS number of 105-07-7 and a molecular formula of C8H5NO . It is used as an intermediate for organic synthesis and in the pharmaceutical and research department .
Synthesis Analysis
4-Cyanobenzaldehyde is used as a reagent in the synthesis of hydrazone-based inhibitors of adipose-triglyceride lipase (ATGL). It is also used as a reagent in the synthesis of BAZ2-ICR, a chemical probe targeting the bromo domains of BAZ2A and BAZ2B .Molecular Structure Analysis
The molecular weight of 4-Cyanobenzaldehyde is 131.13 g/mol . The molecule contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, and 6 aromatic bonds .Chemical Reactions Analysis
4-Cyanobenzaldehyde can act as a powerful initiator for photochemical transformations . It has been used in the reaction with diethyl maleate to yield the desired carbonylated product . It also reacts to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.Physical And Chemical Properties Analysis
4-Cyanobenzaldehyde has a melting range of 97-101°C . It is soluble in water, ethanol, ether, and chloroform .科学研究应用
Organic Synthesis
4-Cyanobenzaldehyde is widely used as an intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Research
This compound is also used as an intermediate in the pharmaceutical research department . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medications and treatments.
Cell Culture and Transfection
4-Cyanobenzaldehyde has applications in cell culture and transfection . It can be used in the process of introducing nucleic acids into cells, which is a key technique in molecular biology.
Flow Cytometry
This compound is used in flow cytometry , a technique used to measure the physical and chemical characteristics of a population of cells or particles. It’s an important tool in diagnosing health disorders, especially blood cancers.
Cancer Research
4-Cyanobenzaldehyde is used in cancer research . It can be used in the development of new cancer treatments, contributing to the ongoing fight against this disease.
Chromatography
This compound has applications in chromatography , a method used to separate mixtures and identify their components. It’s a crucial technique in analytical chemistry, used in the testing of pharmaceuticals, food and drink, water, and many other samples.
作用机制
Target of Action
The primary target of 4-Cyanobenzaldehyde is mushroom tyrosinase , a copper-containing oxidase . This enzyme plays a crucial role in the hydroxylation of tyrosine into o-diphenols and the oxidation of o-diphenols into o-quinones .
Mode of Action
4-Cyanobenzaldehyde interacts with mushroom tyrosinase, inhibiting both its monophenolase and diphenolase activities . This interaction results in a lengthened lag phase of tyrosine oxidation catalyzed by the enzyme and a sharp decrease in the enzyme’s steady-state activity .
Biochemical Pathways
The inhibition of mushroom tyrosinase by 4-Cyanobenzaldehyde affects the tyrosine metabolic pathway. This disruption can lead to a decrease in the production of o-diphenols and o-quinones, which are downstream products of the pathway .
Result of Action
The inhibition of mushroom tyrosinase by 4-Cyanobenzaldehyde leads to a decrease in the production of o-diphenols and o-quinones . These molecular changes can have various cellular effects, depending on the specific biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyanobenzaldehyde. For instance, the presence of dust can potentially affect the compound’s stability . Therefore, it is recommended to avoid dust formation when handling this compound
安全和危害
未来方向
属性
IUPAC Name |
4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWIQYMTQZCSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059312 | |
| Record name | Benzonitrile, 4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzaldehyde | |
CAS RN |
105-07-7 | |
| Record name | 4-Cyanobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalaldehydonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALALDEHYDONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWH62Y9TCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Cyanobenzaldehyde?
A1: 4-Cyanobenzaldehyde has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol.
Q2: What are the characteristic spectroscopic features of 4-Cyanobenzaldehyde?
A2: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, reveal key structural information about 4-Cyanobenzaldehyde [, , ]. - The IR spectrum exhibits characteristic absorptions for the nitrile (C≡N) and aldehyde (C=O) functional groups []. - 1H-NMR spectroscopy provides insights into the aromatic proton signals and the distinct aldehyde proton signal []. - 13C-NMR spectroscopy further elucidates the carbon framework of the molecule [].
Q3: How does the presence of an electron-withdrawing cyano group affect the reactivity of 4-Cyanobenzaldehyde?
A3: The electron-withdrawing nature of the cyano group at the para position significantly influences the reactivity of the aldehyde group in 4-Cyanobenzaldehyde []. This effect is evident in reactions like nucleophilic additions, where the cyano group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
Q4: What is the significance of the "bridge-flipped" isomerism observed in phenylhydrazones derived from 4-Cyanobenzaldehyde?
A4: "Bridge-flipped" isomerism, as seen in phenylhydrazones derived from 4-Cyanobenzaldehyde, involves the reversal of the hydrazone bridge (C=N-NH) [, ]. This isomerism affects the molecular packing arrangements in the solid state, influencing properties like melting point and solubility. Researchers have explored how competing intermolecular interactions, such as hydrogen bonding, differentiate the packing preferences of these isomers [, ].
Q5: Can 4-Cyanobenzaldehyde act as a photoinitiator in chemical reactions?
A5: Yes, 4-Cyanobenzaldehyde can act as a photoinitiator in reactions like hydroacylation of Michael acceptors []. Upon irradiation, it facilitates the formation of reactive intermediates that enable the addition of aldehydes to activated alkenes, leading to the formation of new carbon-carbon bonds. This photochemical approach offers an environmentally friendly alternative for constructing complex molecules.
Q6: How does the size of carbon quantum dots (CQDs) affect their catalytic activity in aldol condensations using 4-Cyanobenzaldehyde?
A6: Studies using CQDs as heterogeneous catalysts for aldol condensations involving 4-Cyanobenzaldehyde have shown that smaller CQDs (around 5 nm) exhibit superior photoenhanced catalytic activity []. This enhanced activity is attributed to their larger surface area, providing more active sites for the reaction to occur and facilitating efficient electron transfer processes.
Q7: How have computational methods been employed to study the structural dynamics of 4-Cyanobenzaldehyde in its excited state?
A7: Resonance Raman spectroscopy combined with quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), has provided valuable insights into the excited-state structural dynamics of 4-Cyanobenzaldehyde []. These studies have helped elucidate the vibrational modes associated with electronic transitions and the decay dynamics of the excited state.
Q8: Have there been any studies using solid-state density functional theory calculations to understand the terahertz (THz) spectral features of 4-Cyanobenzaldehyde?
A8: Yes, THz spectroscopy combined with solid-state DFT calculations has been used to investigate the vibrational modes of 4-Cyanobenzaldehyde in the THz frequency range []. These studies revealed that the observed THz resonances are sensitive to the crystal packing arrangements and intermolecular interactions, particularly hydrogen bonding.
Q9: How do substituents on the benzene ring of benzaldehyde derivatives influence the rate of thiolester formation in a model system mimicking the pyruvate dehydrogenase complex?
A9: Kinetic studies on the oxidative formation of thiolesters using benzaldehyde derivatives, including 4-Cyanobenzaldehyde, have shown that electron-withdrawing substituents at the para position enhance the reaction rate []. This observation highlights the influence of electronic effects on the reactivity of these compounds.
Q10: Are there established methods for preparing bioreactive surfaces using dendron thiols derived from 4-Cyanobenzaldehyde?
A10: Research has explored the use of 4-Cyanobenzaldehyde in the preparation of bioreactive surfaces []. A self-assembled monolayer of dendron thiols containing 4-Cyanobenzaldehyde can be formed on gold surfaces. These surfaces can be further functionalized through reactions with the aldehyde group, enabling the immobilization of biomolecules for applications in biosensors and biomaterials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)


![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)








